N-methyl-1-(pyridin-3-yl)methanamine
Overview
Description
N-methyl-1-(pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, where a methyl group is attached to the nitrogen atom of the methanamine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target nicotinic acetylcholine receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of drugs targeting glioblastoma, a type of brain tumor .
Biochemical Pathways
It has been used in the synthesis of pyridine variants of benzoyl-phenoxy-acetamide (bpa), which have shown high cytotoxicity against glioblastoma and good brain tumor penetration .
Pharmacokinetics
It’s worth noting that similar compounds have shown improved blood-brain barrier penetration, water solubility, and low cardiotoxicity .
Result of Action
Similar compounds have demonstrated toxicity against glioblastoma cells, with ic50 values ranging from 059 to 324 µM .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
N-methyl-1-(pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites. Additionally, this compound can act as a substrate for amine oxidases, which catalyze the oxidative deamination of amines . These interactions highlight the compound’s role in metabolic processes and its potential impact on biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, potentially altering cellular metabolism . Furthermore, this compound has been found to impact cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses . These effects underscore the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to the oxidation of its methylamine group . This oxidation process results in the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can inhibit or activate specific enzymes, thereby influencing metabolic pathways and gene expression . These molecular interactions highlight the compound’s role in modulating biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Under acidic conditions, this compound undergoes hydrolysis, leading to the formation of degradation products . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These findings emphasize the importance of considering temporal factors when studying the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the need for careful consideration of dosage when using the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and amine oxidases . These enzymes catalyze the oxidation and deamination of the compound, leading to the formation of various metabolites. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific tissues . Additionally, binding proteins can facilitate the compound’s localization within cells, influencing its distribution and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-1-(pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(pyridin-4-yl)methanamine: A similar compound with the methyl group attached to the nitrogen atom of the methanamine moiety, but with the pyridine ring substituted at the 4-position.
N-methyl-1-(pyridin-2-yl)methanamine: Another similar compound with the pyridine ring substituted at the 2-position.
Uniqueness
N-methyl-1-(pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the pyridine ring can affect the compound’s ability to interact with different molecular targets, making it distinct from its isomers .
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAQVGDZLPTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174005 | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20173-04-0 | |
Record name | N-Methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20173-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020173040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20173-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20173-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylaminomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylaminomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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